![molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] ist eine komplexe organische Verbindung, die sich durch das Vorhandensein eines Pyrrolidinrings, einer Hydroxyiminogruppe und Nitrophenylsubstituenten auszeichnet. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse aufgrund ihres potenziellen biologischen Aktivitätsprofils und ihrer Anwendungen in der Medikamentenentwicklung.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] beinhaltet typischerweise die Reaktion von 4-Nitrophenylhydrazin mit Maleinsäureanhydrid zur Bildung des Pyrrolidin-2,5-dionrings. Die Hydroxyiminogruppe wird durch Reaktion des Zwischenprodukts mit Hydroxylamin unter kontrollierten Bedingungen eingeführt. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur auf etwa 60-80 °C gehalten wird, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Syntheseprozesses weiter verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Nitrophenylgruppen können nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Nitroderivate.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung von substituierten Pyrrolidinderivaten.
Wissenschaftliche Forschungsanwendungen
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Hydroxyiminogruppe kann Wasserstoffbrückenbindungen mit Resten am aktiven Zentrum bilden, während die Nitrophenylgruppen π-π-Wechselwirkungen mit aromatischen Resten eingehen können. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und so den gewünschten biologischen Effekt hervorrufen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride to form the pyrrolidine-2,5-dione ring. The hydroxyimino group is introduced through the reaction of the intermediate with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the nitrophenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,3’-(Hydroxyimino)bis[1-(4-chlorphenyl)pyrrolidin-2,5-dion]
- 3,3’-(Hydroxyimino)bis[1-(3-chlorphenyl)pyrrolidin-2,5-dion]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidin-2,5-dion]
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidin-2,5-dion] aufgrund des Vorhandenseins von Nitrophenylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität maßgeblich beeinflussen können. Die Nitrogruppen können die Fähigkeit der Verbindung, an Redoxreaktionen teilzunehmen und mit biologischen Zielen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H15N5O9 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
InChI-Schlüssel |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


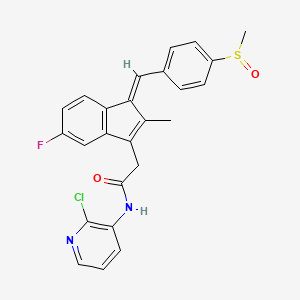
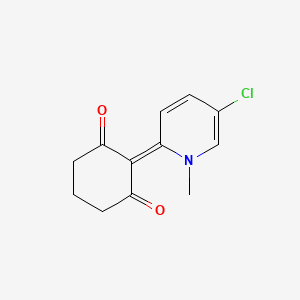
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
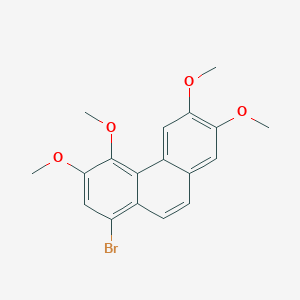
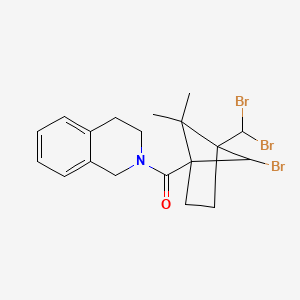
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
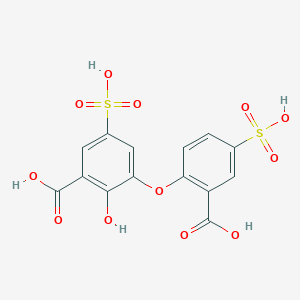
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)


